Gelomulide M
CAS No.:
Cat. No.: VC1950464
Molecular Formula: C24H30O7
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H30O7 |
|---|---|
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | [(1R,3R,8R,10S,11R,12R,16R,18S)-12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,13-dien-18-yl] acetate |
| Standard InChI | InChI=1S/C24H30O7/c1-11-19-14(30-21(11)27)9-16-23(6)15(22(4,5)8-7-17(23)28-12(2)25)10-18(29-13(3)26)24(16)20(19)31-24/h7-8,14-18,20H,9-10H2,1-6H3/t14-,15-,16+,17-,18+,20-,23-,24-/m1/s1 |
| Standard InChI Key | ZHVJRNZAMURVAT-UGFIOAGRSA-N |
| Isomeric SMILES | CC1=C2[C@@H](C[C@H]3[C@]4([C@H](C[C@@H]([C@@]35[C@@H]2O5)OC(=O)C)C(C=C[C@H]4OC(=O)C)(C)C)C)OC1=O |
| Canonical SMILES | CC1=C2C(CC3C4(C(CC(C35C2O5)OC(=O)C)C(C=CC4OC(=O)C)(C)C)C)OC1=O |
Introduction
Chemical Structure and Properties
Molecular Formula and Basic Information
Gelomulide M (C₂₄H₃₀O₇) has a molecular weight of 430.5 g/mol . The compound is characterized by a complex pentacyclic structure with multiple functional groups that contribute to its biological activity. Table 1 summarizes the key chemical identifiers and properties of Gelomulide M.
Table 1: Chemical Identifiers and Properties of Gelomulide M
| Property | Value |
|---|---|
| IUPAC Name | [(1R,3R,8R,10S,11R,12R,16R,18S)-12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,13-dien-18-yl] acetate |
| Molecular Formula | C₂₄H₃₀O₇ |
| Molecular Weight | 430.5 g/mol |
| PubChem CID | 24775137 |
| InChIKey | ZHVJRNZAMURVAT-UGFIOAGRSA-N |
| ChEBI ID | CHEBI:65956 |
Structural Features
Gelomulide M is structurally defined as an ent-abieta-2(3),13(15)-diene-16,12-olide derivative with specific substitution patterns . Its key structural features include:
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Beta-acetoxy groups at positions 1 and 7
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A beta-epoxy group across positions 8 and 14
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A gamma-lactone moiety
The compound contains seven oxygen atoms distributed across different functional groups including acetate esters, an epoxide, and a lactone ring, contributing to its complex three-dimensional structure and potential for multiple interaction points with biological targets.
Biological Activities
Anticancer Properties
The most significant biological activity reported for Gelomulide M is its cytotoxicity against multiple cancer cell lines. Research has demonstrated that this compound exhibits moderate anticancer effects against several types of human cancer cells, as summarized in Table 2 .
Table 2: Cytotoxic Activity of Gelomulide M Against Cancer Cell Lines
| Cancer Cell Line | Type of Cancer | Activity |
|---|---|---|
| A549 | Lung cancer | Moderate cytotoxicity |
| MDAMB-231 | Breast cancer | Moderate cytotoxicity |
| MCF7 | Breast cancer | Moderate cytotoxicity |
| HepG2 | Liver cancer | Moderate cytotoxicity |
These findings position Gelomulide M as a potential lead compound for anticancer drug development, particularly against these specific cancer types .
Research Findings and Mechanisms of Action
Similar abietane diterpenoids have been shown to induce apoptosis in cancer cells through various mechanisms, including:
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Mitochondrial membrane potential disruption
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Generation of reactive oxygen species (ROS)
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Modulation of key cell signaling pathways involved in proliferation and survival
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Interference with cell cycle progression
It is reasonable to hypothesize that Gelomulide M may exert its cytotoxic effects through one or more of these mechanisms, though specific studies confirming this are needed.
Comparison with Related Compounds
Gelomulide M belongs to a family of structurally related compounds isolated from Gelonium/Suregada species. Table 3 compares Gelomulide M with some of its structural analogs, highlighting key differences and similarities.
Table 3: Comparison of Gelomulide M with Related Compounds
| Compound | Molecular Formula | Key Structural Differences | Biological Activities |
|---|---|---|---|
| Gelomulide M | C₂₄H₃₀O₇ | Beta-acetoxy groups at positions 1 and 7; beta-epoxy group across positions 8 and 14 | Moderate cytotoxicity against lung, breast, and liver cancer cell lines |
| Gelomulide N | C₂₄H₃₂O₇ | Differs in saturation pattern and stereochemistry | Not extensively documented in provided sources |
| Gelomulide K | C₂₂H₂₈O₅ | Contains only one beta-acetoxy group at position 1 | Similar cytotoxic profile against cancer cell lines |
| Gelomulide F | Not specified in search results | Structurally related but distinct; subject of biotransformation studies | Part of the rare diterpene lactone class with potential cytotoxic properties |
These structural analogs collectively form a class of compounds with promising biological activities, particularly in the context of cancer research .
Future Research Directions
Based on the current state of knowledge regarding Gelomulide M, several promising research directions emerge:
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Detailed investigation of mechanism of action through molecular and cellular studies
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Structure-activity relationship studies through the synthesis and evaluation of analogs
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Exploration of synergistic effects with established chemotherapeutic agents
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Assessment of pharmacokinetic properties and in vivo efficacy in appropriate animal models
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Evaluation of other potential bioactivities beyond cancer, such as anti-inflammatory or antimicrobial effects
These research avenues could significantly advance our understanding of Gelomulide M's therapeutic potential and possibly lead to the development of more effective derivatives.
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